

Limit of detection (LOD) and quantification (LOQ) for Ethephon using Ethephon- $^{13}\text{C}_2$

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Compound of Interest

Compound Name: Ethephon- $^{13}\text{C}_2$

Cat. No.: B15548816

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A Comparative Guide to the Sensitive Quantification of Ethephon

For researchers, scientists, and professionals in drug development requiring precise and reliable measurement of the plant growth regulator Ethephon, this guide provides a comparative analysis of analytical methodologies. Special focus is given to methods employing an isotopically labeled internal standard, such as Ethephon- $^{13}\text{C}_2$, for enhanced accuracy. This guide presents quantitative data, detailed experimental protocols, and a visual workflow to aid in method selection and implementation.

Quantitative Performance: LOD and LOQ Comparison

The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. The use of an isotopically labeled internal standard, such as Ethephon- d_4 (a deuterated analog chemically similar to Ethephon- $^{13}\text{C}_2$), in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a prevalent technique for achieving high sensitivity and accuracy in the analysis of Ethephon in various matrices.

Below is a summary of reported LOD and LOQ values for Ethephon using different analytical approaches.

Analytical Method	Matrix	Internal Standard	Limit of Detection (LOD)	Limit of Quantification (LOQ)
LC-MS/MS	Water	Ethephon-d4	Not Reported	0.5 µg/L[1][2]
LC-MS/MS	Soil & Sediment	Ethephon-d4	Not Reported	5 µg/kg[3][4]
LC-MS/MS	Grapes	Ethephon-d4	0.025 mg/kg	0.050 mg/kg[5]
LC-MS/MS	Red Grapes	Not Specified	0.01 - 0.05 mg/kg	Not Reported
LC-MS/MS	Chili Pepper	Not Specified	0.010 mg/kg	Not Reported
LC-MS/MS	Walnuts	Not Specified	Not Reported	0.1 mg/kg[6]
GC-MS	Fruits & Vegetables	Not Specified	4 pg (absolute)	11 pg (absolute)
GC-FID (Headspace)	Agricultural Products	Not Specified	0.1 ppm	Not Reported
GC-FPD	Feeds	Not Specified	0.02 - 0.2 mg/kg	0.05 - 0.5 mg/kg[7]

Experimental Protocol: Ethephon Analysis by LC-MS/MS with Isotopic Internal Standard

This section details a representative experimental protocol for the quantification of Ethephon in water samples using LC-MS/MS with an isotopically labeled internal standard (e.g., Ethephon-d4). This method is adaptable for other matrices with appropriate sample preparation modifications.

1. Reagents and Materials

- Ethephon analytical standard
- Ethephon-d4 (or Ethephon-¹³C₂) internal standard

- Formic acid (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Ultrapure water
- Volumetric flasks, pipettes, and other standard laboratory glassware
- LC-MS/MS system (e.g., AB Sciex API 5500 or equivalent)
- Reversed-phase C18 column (e.g., Phenomenex Aqua C18, 4.6 mm x 150 mm, 3 μ m)

2. Standard Solution Preparation

- Primary Stock Solutions (100 μ g/mL): Accurately weigh and dissolve Ethephon and Ethephon-d4 standards in 0.1% formic acid in water to prepare individual primary stock solutions.
- Intermediate and Working Standard Solutions: Perform serial dilutions of the primary stock solutions with 0.1% formic acid in water to prepare a series of working standard solutions for calibration. A typical calibration range is 0.2 to 50 ng/mL.[\[2\]](#)
- Internal Standard Spiking Solution (1 μ g/mL): Prepare a spiking solution of Ethephon-d4 in 0.1% formic acid in water.[\[2\]](#)

3. Sample Preparation

- For water samples, direct analysis is often possible.
- Transfer a known volume (e.g., 1 mL) of the water sample to a vial.
- Add a precise volume of the internal standard spiking solution to each sample and calibration standard.

4. LC-MS/MS Analysis

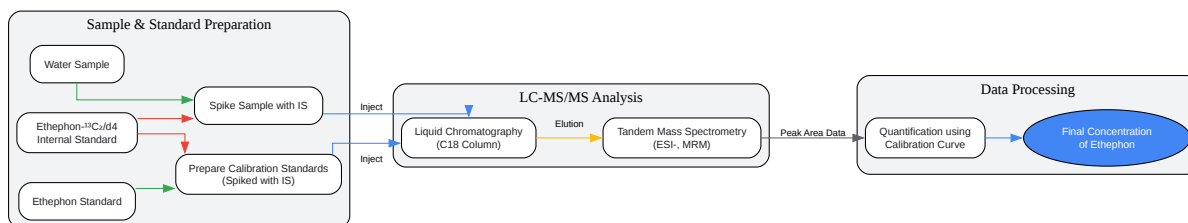
- Chromatographic Conditions:

- Column: Phenomenex Aqua C18 (4.6 mm x 150 mm, 3 μ m)
- Mobile Phase: Isocratic elution with 95:5 (v:v) 0.1% aqueous formic acid and 0.1% formic acid in acetonitrile.[1]
- Flow Rate: 0.8 mL/min
- Column Temperature: 60°C[1]
- Injection Volume: 20 μ L[1]
- Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[1]
 - Detection: Multiple Reaction Monitoring (MRM)
 - MRM Transitions:
 - Ethephon (Quantitation): m/z 142.9 \rightarrow 107.0[1]
 - Ethephon (Confirmation): m/z 106.8 \rightarrow 78.8[1][3]
 - Ethephon-d4 (Internal Standard): m/z 146.9 \rightarrow 111.0[1][3]

5. Data Analysis

- Quantify Ethephon in samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve generated from the standards.

Experimental Workflow Diagram



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